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Compound of Interest

Compound Name: Phalloidin-f-HM-SiR

Cat. No.: B15136704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Phalloidin-f-HM-SiR, a powerful fluorescent probe

for visualizing the actin cytoskeleton. We will delve into its core features, mechanism of action,

and provide detailed protocols for its application in high-resolution cell imaging, particularly in

the realm of super-resolution microscopy.

Introduction: Unveiling the Actin Cytoskeleton with
Precision
The actin cytoskeleton is a dynamic and intricate network of filaments that plays a pivotal role

in a multitude of cellular processes, including cell motility, shape determination, and intracellular

transport.[1][2][3] Visualizing the fine structures of filamentous actin (F-actin) is crucial for

understanding these fundamental biological functions. Phalloidin, a bicyclic peptide isolated

from the Amanita phalloides mushroom, is a highly specific and stable probe for F-actin.[4][5]

When conjugated to a fluorescent dye, phalloidin becomes an invaluable tool for fluorescence

microscopy.

Phalloidin-f-HM-SiR is a state-of-the-art probe that combines the F-actin specificity of

phalloidin with the advanced photophysical properties of the hydroxymethyl silicon-rhodamine

(HM-SiR) dye. This far-red, spontaneously blinking fluorophore is particularly well-suited for

super-resolution imaging techniques like Single-Molecule Localization Microscopy (SMLM),

enabling researchers to visualize the actin cytoskeleton with unprecedented detail.[3]
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Core Features and Mechanism of Action
The exceptional performance of Phalloidin-f-HM-SiR in cellular imaging stems from the unique

characteristics of the HM-SiR dye.

Spontaneous Blinking for Super-Resolution Microscopy
A key feature of the HM-SiR dye is its ability to spontaneously "blink" between a fluorescent

"on" state and a non-fluorescent "off" state. This phenomenon is driven by an intramolecular

spirocyclization reaction that is sensitive to the local environment. In aqueous solution at

physiological pH, the dye predominantly exists in the closed, non-fluorescent spirocyclic form.

Stochastically, individual molecules can transition to the open, fluorescent form, emitting a burst

of photons before returning to the dark state. This transient emission allows for the precise

localization of individual fluorophores, which is the fundamental principle behind SMLM

techniques. This intrinsic blinking mechanism obviates the need for complex imaging buffers or

specific photoactivation lasers often required for other super-resolution methods.

Mechanism of HM-SiR Spontaneous Blinking

Non-fluorescent (Closed Form) Fluorescent (Open Form)Spontaneous Opening

Spirocyclization

Click to download full resolution via product page

Caption: The equilibrium between the closed (non-fluorescent) and open (fluorescent) forms of

the HM-SiR dye enables its spontaneous blinking, a key feature for SMLM.

Far-Red Excitation and Emission
Phalloidin-f-HM-SiR is excited by far-red light and emits in the near-infrared spectrum. This is

advantageous for live-cell imaging as longer wavelength light is less phototoxic and penetrates

deeper into biological samples. Furthermore, it minimizes autofluorescence from endogenous

cellular components, leading to a higher signal-to-noise ratio.

Quantitative Data
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While specific quantitative data for the Phalloidin-f-HM-SiR conjugate is not readily available

in public literature, the following table summarizes the typical photophysical properties of

related SiR dyes and other fluorescent phalloidin conjugates. These values provide a

reasonable estimate of the expected performance of Phalloidin-f-HM-SiR.

Property Estimated Value Notes

Excitation Maximum (λex) ~650 - 660 nm
Based on similar SiR

derivatives.

Emission Maximum (λem) ~670 - 680 nm
Based on similar SiR

derivatives.

Quantum Yield (Φ) > 0.3

Estimated based on related

HM-SiR dyes. The quantum

yield of fluorescent phalloidins

can be influenced by the

conjugation process.

Photostability High

SiR dyes are known for their

excellent photostability, which

is crucial for super-resolution

imaging.[6]

Binding Target Filamentous Actin (F-actin)
Phalloidin binds specifically to

the grooves of F-actin.[4][5]

Cell Permeability No

Phalloidin conjugates are

generally not cell-permeable

and require cell fixation and

permeabilization for

intracellular staining.[5]

Experimental Protocols
The following is a detailed protocol for staining F-actin in fixed cells using Phalloidin-f-HM-SiR
for super-resolution microscopy.

Reagent Preparation
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Phalloidin-f-HM-SiR Stock Solution: Dissolve the lyophilized powder in dimethyl sulfoxide

(DMSO) or methanol to a final concentration of approximately 6.6 µM.[7] Aliquot and store at

-20°C, protected from light. Avoid repeated freeze-thaw cycles.

Fixation Solution: Prepare a fresh solution of 4% paraformaldehyde (PFA) in phosphate-

buffered saline (PBS), pH 7.4. Methanol-free formaldehyde is recommended for optimal

preservation of actin filaments.[4]

Permeabilization Solution: 0.1% Triton X-100 in PBS.

Washing Buffer: Phosphate-buffered saline (PBS).

Blocking Solution (Optional): 1% Bovine Serum Albumin (BSA) in PBS.

Staining Protocol for Adherent Cells
Experimental Workflow for F-Actin Staining
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Cell Preparation

Staining Procedure

Imaging

1. Culture cells on coverslips

2. Fix with 4% PFA

3. Permeabilize with 0.1% Triton X-100

4. Stain with Phalloidin-f-HM-SiR

5. Wash with PBS

6. Mount coverslip

7. Acquire images (SMLM)

Click to download full resolution via product page

Caption: A general workflow for staining filamentous actin in fixed cells using Phalloidin-f-HM-
SiR.
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Cell Culture: Grow cells on glass coverslips to the desired confluency.

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% PFA in PBS for

10-15 minutes at room temperature.[7]

Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes

each.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room

temperature to permeabilize the cell membranes.[7]

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking (Optional): To reduce non-specific background staining, you can incubate the cells

with 1% BSA in PBS for 30 minutes at room temperature.

Staining: Dilute the Phalloidin-f-HM-SiR stock solution to a working concentration of

approximately 1 unit/mL (typically a 1:200 to 1:1000 dilution) in PBS or a buffer of your

choice.[4][7] Incubate the cells with the staining solution for 60 minutes at room temperature

in the dark.

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

For SMLM, it is often preferable to image in PBS to facilitate the blinking of the dye.

Imaging: Proceed with imaging on a microscope equipped for super-resolution microscopy.

Applications in Cell Biology
Phalloidin-f-HM-SiR is a versatile tool for studying the intricate organization and dynamics of

the actin cytoskeleton in a wide range of biological contexts.

Visualizing Actin Dynamics in Cell Migration
Cell migration is a fundamental process that relies on the dynamic remodeling of the actin

cytoskeleton to form protrusive structures like lamellipodia and filopodia.[2] Phalloidin-f-HM-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://abberior.rocks/expertise/protocols/phalloidin-labeling-protocol/
https://abberior.rocks/expertise/protocols/phalloidin-labeling-protocol/
https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/phalloidin-staining
https://abberior.rocks/expertise/protocols/phalloidin-labeling-protocol/
https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11229081/
https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SiR can be used to visualize the detailed architecture of F-actin within these structures,

providing insights into the mechanisms of cell movement.

Role of Actin in Cell Protrusions

Actin-based Protrusions

Cell Body

Lamellipodia

Broad, sheet-like extensions
(Branched actin network)

Filopodia

Thin, finger-like projections
(Parallel actin bundles)

Click to download full resolution via product page

Caption: A simplified diagram illustrating the role of the actin cytoskeleton in forming

lamellipodia and filopodia, key structures in cell migration.

Investigating Cytoskeletal Rearrangements
The actin cytoskeleton undergoes rapid reorganization in response to various extracellular and

intracellular signals. Phalloidin-f-HM-SiR can be employed to study these rearrangements in

detail, for example, during cell division, differentiation, or in response to drug treatment.

High-Resolution Imaging of Cellular Structures
The superior resolution offered by SMLM with Phalloidin-f-HM-SiR allows for the detailed

visualization of F-actin in various subcellular structures, including stress fibers, cortical actin

networks, and the actin component of cell-cell and cell-matrix adhesions.

Conclusion
Phalloidin-f-HM-SiR is a powerful and versatile probe for high-resolution imaging of the actin

cytoskeleton. Its combination of F-actin specificity and the unique photophysical properties of

the HM-SiR dye makes it an ideal tool for researchers in cell biology, neuroscience, and drug

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://www.benchchem.com/product/b15136704?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://www.benchchem.com/product/b15136704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


discovery who seek to unravel the intricate details of actin organization and dynamics. By

enabling super-resolution imaging with relative ease, this probe opens up new avenues for

investigating the fundamental roles of the cytoskeleton in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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